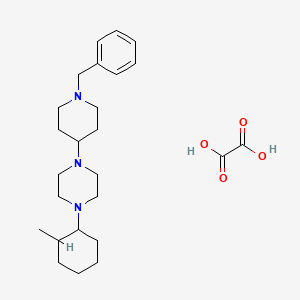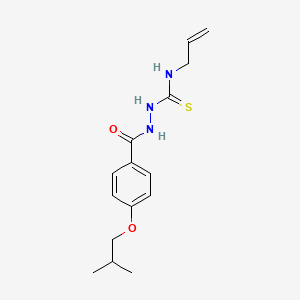
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide
Vue d'ensemble
Description
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide is a chemical compound commonly referred to as EPPA. It is a member of the acetamide family and has been the subject of numerous scientific studies due to its potential applications in the field of medicine. EPPA has been shown to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Applications De Recherche Scientifique
Environmental Degradation Studies
Studies on the degradation of alkylphenol ethoxylates (APEOs), which are structurally related to 2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide, have highlighted the microbial degradation potential in environmental settings. APEOs, used in applications like paper recycling, degrade into compounds with estrogenic potential. Research on recycled paper sludge revealed the presence of APEO degradation products, indicating microbial degradation as a pathway that reduces environmental contamination risks. However, the persistence of certain degradation products suggests a need for further evaluation of their toxic potential when used for soil amendment (Hawrelak et al., 1999).
Chemical Synthesis and Medicinal Chemistry
The synthesis and evaluation of compounds structurally related to this compound have been a focus in the quest for new therapeutic agents. For instance, N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, was produced using immobilized lipase, showcasing the chemoselective acetylation of 2-aminophenol and the potential for kinetically controlled synthesis. This methodology provides insights into the synthesis of complex molecules with potential pharmaceutical applications (Magadum & Yadav, 2018).
Anticancer and Analgesic Activities
Research into 2-(substituted phenoxy)acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. The development of novel series of these derivatives, through synthetic pathways like the Leuckart reaction, has identified compounds with promising therapeutic profiles. For example, certain derivatives exhibited significant activities against breast cancer and neuroblastoma cell lines, suggesting the potential of these compounds in developing new anticancer and analgesic agents (Rani et al., 2014; Rani et al., 2016).
Environmental Toxicology
Studies on alkylphenols and their ethoxylates have raised concerns about their environmental and health impacts due to their endocrine-disrupting activities. Research on the presence of nonylphenol (NP) and octylphenol (OP) in human adipose tissue underscores the widespread exposure to these contaminants and necessitates further investigation into their effects on human health (Lopez-Espinosa et al., 2009).
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-13-23-18-8-6-5-7-17(18)20-19(21)14-24-16-11-9-15(10-12-16)22-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKYQQIMMHATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4620250.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide](/img/structure/B4620275.png)
![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4620283.png)





![ethyl 5-(aminocarbonyl)-2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620323.png)
